molecular formula C27H40N8O7 B612137 Cilengitide trifluoroacetate CAS No. 199807-35-7

Cilengitide trifluoroacetate

Cat. No.: B612137
CAS No.: 199807-35-7
M. Wt: 702.7
InChI Key: WHJCSACXAPYNTG-LOPTWHKWSA-N
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Description

Cilengitide trifluoroacetate is a compound with the molecular formula C29H41F3N8O9 . It is a potent integrin inhibitor for αvβ3 receptor and αvβ5 receptor . It is also known by other names such as EMD 121974 and NSC 707544 .


Synthesis Analysis

Cilengitide was developed in the early 90s by a novel procedure, the spatial screening . This strategy resulted in c(RGDfV), the first superactive αvβ3 inhibitor . This cyclic peptide was later modified by N-methylation of one peptide bond to yield an even greater antagonistic activity in c(RGDf(N Me)V) .


Chemical Reactions Analysis

Cilengitide, an αvβ3-integrin inhibitor, has been shown to inhibit cell viability and induce apoptosis in melanoma cell lines . It also decreased PD-L1 expression by reducing STAT3 phosphorylation in two melanoma cell lines .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 702.7 g/mol . Its IUPAC name is 2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid .

Scientific Research Applications

  • Treatment of Glioblastoma Multiforme (GBM)

    Cilengitide has shown potential in treating recurrent GBM. A Phase II study revealed that cilengitide is well tolerated and exhibits modest antitumor activity in patients with recurrent GBM (Reardon et al., 2008). Another study highlighted cilengitide's use in combination with temozolomide chemoradiotherapy for newly diagnosed glioblastoma, especially in tumors with methylated MGMT promoter (Stupp et al., 2014).

  • Effects on Endothelial Cells and Permeability

    Cilengitide was found to activate cell surface αVβ3, stimulate phosphorylation of various proteins, and disrupt VE-cadherin localization at cellular contacts, thereby increasing the permeability of endothelial monolayers (Alghisi et al., 2009).

  • Radiation Sensitization

    In an orthotopic rat glioma xenograft model, cilengitide amplified the effects of radiotherapy, leading to an enhanced apoptotic response and suppression of tumor growth (Mikkelsen et al., 2009).

  • Anti-Angiogenic Properties

    Cilengitide is the first anti-angiogenic small molecule targeting integrins αvβ3, αvβ5, and α5β1. Its development and clinical evaluation were detailed, emphasizing its potential in cancer treatment (Mas-Moruno et al., 2010).

  • Application in Other Cancers

    Studies have also explored cilengitide's potential in treating various other cancers, including melanoma and squamous cell carcinoma of the head and neck, although results varied in terms of efficacy (Kim et al., 2012); (Vermorken et al., 2014).

  • Combination Therapy for Enhanced Efficacy

    The combination of cilengitide with other treatments like radioimmunotherapy and chemotherapy has been studied, showing increased efficacy in treating breast cancer xenografts (Burke et al., 2002).

  • Pharmacological and Biological Effects

    Assessments of cilengitide's pharmacological and biological effects in patients with advanced solid tumors have been conducted, highlighting its tolerability and potential antiangiogenic properties (Hariharan et al., 2007).

Safety and Hazards

Cilengitide trifluoroacetate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

The positive anti-angiogenic effects in cancer treatment can be further increased by combination with “classical” anti-cancer therapies . Several clinical trials in this direction are under investigation . It is also being developed as a drug by the company Merck-Serono .

Properties

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJCSACXAPYNTG-LOPTWHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41F3N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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